molecular formula C18H25N3O5 B5093395 (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid

(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid

Cat. No.: B5093395
M. Wt: 363.4 g/mol
InChI Key: UUTUVZYEJIMEOY-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexyl group and a pyridine ring attached to a methanone group, along with oxalic acid. The unique structure of this compound makes it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced via nucleophilic substitution reactions using cyclohexyl halides.

    Attachment of Pyridine Ring: The pyridine ring is attached to the piperazine ring through a condensation reaction with pyridine carboxaldehyde.

    Formation of Methanone Group: The methanone group is introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Oxalic Acid Addition: Finally, oxalic acid is added to the compound through an acid-base reaction to form the final product.

Industrial Production Methods

Industrial production of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:

    Catalytic Hydrogenation: Used to introduce the cyclohexyl group.

    High-Pressure Reactions: Employed for the formation of the piperazine ring.

    Automated Synthesis: Utilized for the attachment of the pyridine ring and methanone group.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is investigated for its therapeutic potential. It is being explored for its effects on neurological disorders, cardiovascular diseases, and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It is also utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: The compound binds to G-protein coupled receptors, affecting signal transduction.

    Enzyme Inhibition: It inhibits specific enzymes, altering metabolic pathways.

    Ion Channel Modulation: The compound modulates ion channels, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclohexylpiperazin-1-yl)-pyridin-3-ylmethanone: Similar structure but with a different position of the pyridine ring.

    (4-Cyclohexylpiperazin-1-yl)-pyridin-2-ylmethanone: Another positional isomer with different biological activity.

    (4-Cyclohexylpiperazin-1-yl)-benzylmethanone: Similar structure with a benzyl group instead of a pyridine ring.

Uniqueness

(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.C2H2O4/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;3-1(4)2(5)6/h6-9,15H,1-5,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTUVZYEJIMEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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